molecular formula C16H21N3O B2731560 2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380067-79-6

2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2731560
CAS No.: 2380067-79-6
M. Wt: 271.364
InChI Key: PEJJTNRKCYRKNQ-UHFFFAOYSA-N
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Description

2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carbonitrile group and a methoxy group linked to a cyclobutylpiperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the cyclobutyl group. The final step involves the coupling of the piperidine derivative with a pyridine-4-carbonitrile precursor under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile is unique due to its specific combination of a cyclobutylpiperidine moiety and a pyridine-4-carbonitrile structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(1-cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c17-10-13-6-7-18-16(9-13)20-12-14-3-2-8-19(11-14)15-4-1-5-15/h6-7,9,14-15H,1-5,8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJJTNRKCYRKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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